molecular formula C22H14 B085495 Dibenzo(b,g)phenanthrene CAS No. 195-06-2

Dibenzo(b,g)phenanthrene

Cat. No. B085495
CAS RN: 195-06-2
M. Wt: 278.3 g/mol
InChI Key: HAJMQPPSPOBCLG-UHFFFAOYSA-N
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Description

Dibenzo(b,g)phenanthrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C22H14 . It is a complex organic compound that is part of the larger family of PAHs, which are formed during the incomplete burning of organic substances .


Synthesis Analysis

The synthesis of Dibenzo(b,g)phenanthrene and similar compounds often involves complex organic reactions. For instance, a study reported the synthesis of a cyclopenta-fused macrocyclic tetraradicaloid, MC4-S, containing alternating phenanthrene and dibenzo[b,d]thiophene units . Another study reported the preparation of dl-Dibenzo[c,g]phenanthrene using benzyl-type binaphthyl disulfone .


Molecular Structure Analysis

The molecular structure of Dibenzo(b,g)phenanthrene is characterized by a series of interconnected aromatic rings . The structure can be analyzed using various techniques such as X-ray crystallography, as was done in the study of the cyclopenta-fused macrocyclic tetraradicaloid .


Chemical Reactions Analysis

The chemical reactions involving Dibenzo(b,g)phenanthrene can be complex. One study suggested that the reaction might involve the initial intramolecular nucleophilic substitution to produce an intermediate, followed by elimination of benzenesulfinic acid to form Dibenzo[c,g]phenanthrene .


Physical And Chemical Properties Analysis

Dibenzo(b,g)phenanthrene has a molecular weight of 278.3466 . Other physical and chemical properties such as heat capacity, viscosity, Gibbs free energy of formation, enthalpy of formation, and enthalpy of fusion could be determined through further analysis .

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • Synthesis of Dibenzo[de,g]quinolines : A study demonstrated the synthesis of Dibenzo[de,g]quinolines, which are structurally related to Dibenzo(b,g)phenanthrene, through palladium-catalysed heteroannulation. This process offers a new synthesis approach for the B-ring system of aporphine heterocycles (Gies, Pfeffer, Sirlin, & Spencer, 1999).
    • Photooxygenation of Alkynylperylenes : Research into the oxygenation of 3-(1-Alkynyl)perylenes under irradiation led to the formation of regioisomeric dibenzo[jk,mn]phenanthrene-4,5-diones, showcasing the chemical reactivity of related compounds (Maeda, Nanai, Mizuno, Chiba, Takeshima, & Inouye, 2007).
  • Optical and Spectroscopic Analysis :

    • A study reported on the absorption, circular dichroism spectra of dibenzo[c,g]phenanthrene-9,10-dicarboxylic acid, and the polarised excitation and fluorescence spectra of [5]-helicene (dibenzo[c,g]phenanthrene). This research helps in understanding the electronic properties of such compounds (Brown, Kemp, & Mason, 1971).
  • Pharmacological and Biological Studies :

  • Environmental and Geological Applications :

    • Gas-Phase Reaction of Phenanthrene : A study investigated the OH radical-initiated gas-phase reaction of phenanthrene, revealing various oxygenated products. These findings are relevant for environmental studies related to air pollution and atmospheric chemistry (Helmig & Harger, 1994).

properties

IUPAC Name

naphtho[1,2-a]anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14/c1-2-7-18-14-21-19(13-17(18)6-1)12-11-16-10-9-15-5-3-4-8-20(15)22(16)21/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJMQPPSPOBCLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=CC5=CC=CC=C5C=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60173148
Record name Dibenzo(b,g)phenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60173148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibenzo(b,g)phenanthrene

CAS RN

195-06-2
Record name Dibenzo(b,g)phenanthrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000195062
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzo(b,g)phenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60173148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIBENZO(B,G)PHENANTHRENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RJ4873GFW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
86
Citations
B Lučić, A Miličević, S Nikolić, N Trinajstić - Carbon Bonding and …, 2011 - Springer
The coding and ordering of benzenoids and their Kekulé structures is discussed. The Wiswesser coding and the binary boundary coding systems are delineated and illustrated. The …
Number of citations: 1 link.springer.com
K Hiruta, S Tokita, K Nishimoto - Dyes and pigments, 1997 - Elsevier
For Pariser-Parr-Pople molecular orbital (PPP MO) calculations of the p-band of polycyclic aromatic hydrocarbons (PAHs), the values of spectrochemical softness parameter k of a novel …
Number of citations: 16 www.sciencedirect.com
MMC Ferreira - Chemosphere, 2001 - Elsevier
This work deals with 48 substances composed exclusively of unsubstituted six-membered fused aromatic rings. In the first step, physicochemical properties which are relevant in …
Number of citations: 190 www.sciencedirect.com
RA Alberty, AK Reif - Journal of physical and chemical reference data, 1988 - pubs.aip.org
The polycyclic aromatic hydrocarbons can be organized into an infinite number of series in each of which successive isomer groups differ by C 4 H 2 . The first series starts with benzene…
Number of citations: 95 pubs.aip.org
HA Germer Jr - 1968 - uh-ir.tdl.org
The first part of the theoretical investigation is an interpretation of the calculated singlet Ï€,Ï€* electronic transitions of five pentacyclic aromatic hydrocarbon molecules in terms of …
Number of citations: 2 uh-ir.tdl.org
S Khan - International Journal of Quantum Chemistry, 2023 - Wiley Online Library
Comparative study of domination parameters with the π‐electronic energy of benzenoid hydrocarbons - Khan - 2023 - International Journal of Quantum Chemistry - Wiley Online Library …
Number of citations: 0 onlinelibrary.wiley.com
KA Lippa, LC Sander, SA Wise - Analytical and bioanalytical chemistry, 2004 - Springer
The molecular shape recognition differences between monomeric and polymeric C 18 stationary phases in the reversed-phase liquid chromatography (RPLC) separation of …
Number of citations: 37 link.springer.com
F Nalin, LC Sander, WB Wilson, SA Wise - Analytical and bioanalytical …, 2018 - Springer
Retention indices (I) for 45 polycyclic aromatic hydrocarbons (PAHs) and 63 methyl-substituted PAHs were determined by gas chromatography – mass spectrometry (GC-MS) using two …
Number of citations: 19 link.springer.com
LC Sander, M Schneider… - Journal of Microcolumn …, 1994 - Wiley Online Library
Column selectivity is examined for a series of smectic liquid crystalline columns and is compared with methyl and C 18 polysiloxane columns for the separation of polycyclic aromatic …
Number of citations: 33 onlinelibrary.wiley.com
SA Wise, LC Sander - Journal of High Resolution …, 1985 - Wiley Online Library
Reversed‐phase liquid chromatography (LC) on C 18 stationary phases provides excellent selectivity for the separation of polycyclic aromatic hydrocarbons (PAH). Recent studies have …

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